molecular formula C10H11NO2 B2432456 6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde CAS No. 1515517-77-7

6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde

Cat. No.: B2432456
CAS No.: 1515517-77-7
M. Wt: 177.203
InChI Key: JGBTYLPOFPHBHN-UHFFFAOYSA-N
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Description

“6-Hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde” is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Chemical Reactions Analysis

Indole derivatives play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Phytoalexin Analogs : Yamada et al. (2004) reported the novel synthesis of 1-hydroxy-6- and -5-nitroindole-3-carbaldehydes, derived from 1-methoxy-6- and -5-nitroindole-3-carbaldehydes. These compounds serve as synthetic intermediates in the creation of daikon-phytoalexin analogs, showcasing potential in agricultural chemistry (Yamada, Tomioka, Tanizawa, & Somei, 2004).

  • Formation of 1-Methoxyindoles : Acheson et al. (1979) described the reduction of 2-nitrophenylacetaldehyde to form unstable 1-hydroxyindole, trapped as 1-acetoxyindole. This process leads to the formation of 1-methoxyindole, which has applications in the synthesis of various indole derivatives, including 1-methoxy-NN-dimethyl-tryptamine and 1,5-dimethoxyindole derivatives (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).

Biological Activity Assessment

  • Antimicrobial Activity : El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity. The synthesis involved key intermediates such as 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, showcasing the potential for creating biologically active compounds (El Azab, Youssef, & Amin, 2014).

Chemical Properties and Reactions

  • Chemical Reactivity Studies : The study by Chernikova et al. (2019) explored the chemical properties of 6-methyluracil-5-carbaldehyde oxime. They investigated various reactions, including oxidative chlorination and bromination, contributing to the understanding of the reactivity of similar carbaldehyde derivatives (Chernikova, Khursan, Spirikhin, & Yunusov, 2019).

  • Photochemical Transformations : Palui et al. (1988) synthesized and studied acylated alkylimines of 3-hydroxybenzo[b]thiophene-2-carbaldehyde and 3-hydroxy-1-methylindole-2-carbaldehyde. They investigated their Z → E isomerizations and photo- and thermotransformations, providing insights into the photochemical behavior of carbaldehyde derivatives (Palui, Sitkina, Dubonosov, Minkin, Bren, Lantsova, & Grabchak, 1988).

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

6-hydroxy-1-methyl-2,3-dihydroindole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-3-2-7-4-8(6-12)10(13)5-9(7)11/h4-6,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBTYLPOFPHBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C21)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515517-77-7
Record name 6-hydroxy-1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
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